tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a tert-butyl ester group. This compound is known for its unique structural features, which include a bicyclo[2.2.2]octane framework and a hydroxy group at the 6-position. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.
Reaction Conditions: The key steps involve the introduction of the tert-butyl ester group and the hydroxy group at the 6-position. This can be achieved through a series of reactions including esterification and hydroxylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the bicyclic framework.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce a more saturated bicyclic compound.
Scientific Research Applications
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the bicyclic framework play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar bicyclic framework but with an oxo group instead of a hydroxy group.
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: This compound features a diaza modification in the bicyclic structure.
Uniqueness
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a tert-butyl ester group
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
VFFQJOPVEDWZCN-KXUCPTDWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.